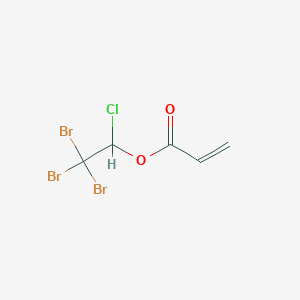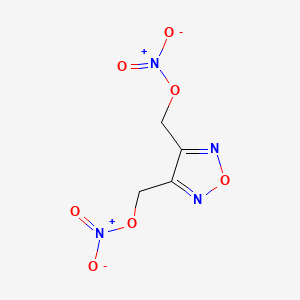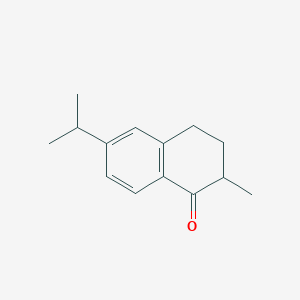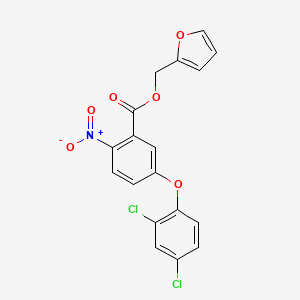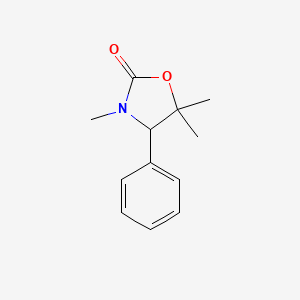![molecular formula C26H42O7 B14607225 Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate CAS No. 60904-02-1](/img/structure/B14607225.png)
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate is a complex organic compound with a unique structure that includes acetyl and acetyloxy groups attached to a non-1-yn-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl malonate with a suitable acetylated alkyne under basic conditions, followed by esterification and acetylation reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl and acetyloxy groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl or acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and acetyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The non-1-yn-1-yl chain provides structural rigidity, which can affect the compound’s overall conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the acetyl and acetyloxy groups.
Acetylacetone: Contains acetyl groups but lacks the ester functionality and the non-1-yn-1-yl chain.
Ethyl acetoacetate: Similar ester functionality but with different substituents.
Uniqueness
Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate is unique due to its combination of acetyl, acetyloxy, and non-1-yn-1-yl groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
60904-02-1 |
|---|---|
Formule moléculaire |
C26H42O7 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
diethyl 2-acetyl-2-(4-acetyloxynon-1-ynyl)nonanedioate |
InChI |
InChI=1S/C26H42O7/c1-6-9-12-16-23(33-22(5)28)17-15-20-26(21(4)27,25(30)32-8-3)19-14-11-10-13-18-24(29)31-7-2/h23H,6-14,16-19H2,1-5H3 |
Clé InChI |
AZHAGZHGTIQVKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC#CC(CCCCCCC(=O)OCC)(C(=O)C)C(=O)OCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



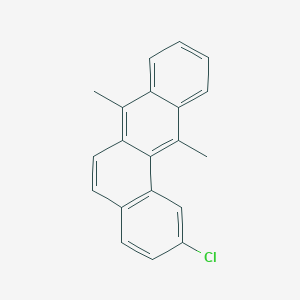
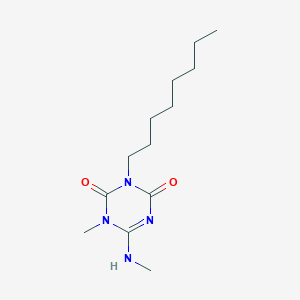
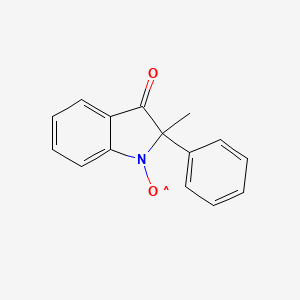
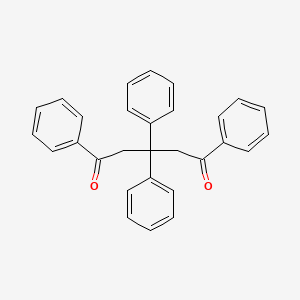
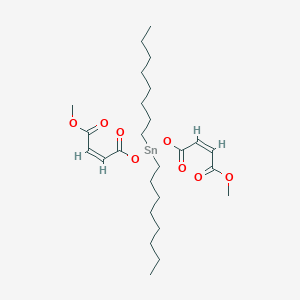

![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
